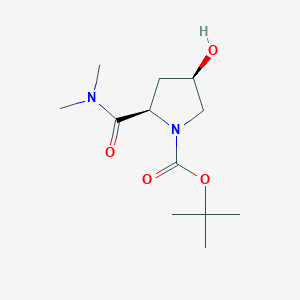
(2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(2R,4R)-2-[(dimethylamino)carbonyl]-4-hydroxypyrrolidine-1-carboxylate is a compound that features a tert-butyl group, a dimethylamino carbonyl group, and a hydroxypyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate can be achieved through several methods. One common approach involves the use of tert-butyl esters, which are synthesized using tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . Another method involves the Steglich Esterification, which is a mild reaction that allows the formation of tert-butyl esters using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2R,4R)-2-[(dimethylamino)carbonyl]-4-hydroxypyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution: The Steglich Esterification reaction involves the substitution of the hydroxyl group with a tert-butyl ester group.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Substitution: DCC and DMAP are used as catalysts in the Steglich Esterification reaction.
Major Products Formed
The major products formed from these reactions include tert-butyl esters and other oxidation products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl(2R,4R)-2-[(dimethylamino)carbonyl]-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, while the dimethylamino carbonyl group can participate in various chemical reactions, such as nucleophilic substitution and oxidation .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(2R,4R)-2-[(dimethylamino)carbonyl]-4-hydroxypyrrolidine-1-carboxylate: This compound features a tert-butyl group, a dimethylamino carbonyl group, and a hydroxypyrrolidine moiety.
tert-Butyl(2R,4R)-2-[(dimethylamino)carbonyl]-4-hydroxycyclohexylcarbamate: Similar in structure but with a cyclohexyl group instead of a pyrrolidine moiety.
Uniqueness
The uniqueness of (2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct reactivity and stability properties. This makes it particularly useful in various synthetic and industrial applications .
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
tert-butyl (2R,4R)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8(15)6-9(14)10(16)13(4)5/h8-9,15H,6-7H2,1-5H3/t8-,9-/m1/s1 |
InChI Key |
UYDCRNHLCFHHFR-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)N(C)C)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


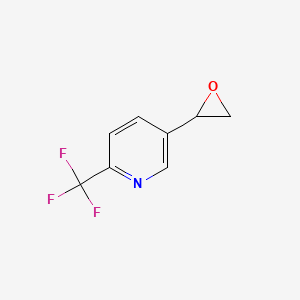


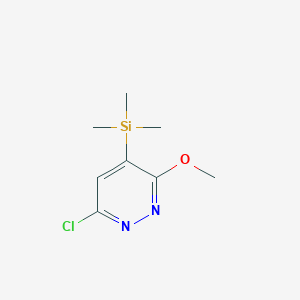
![(1S,5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B8482132.png)
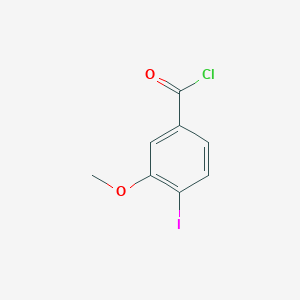
![Carbamic acid,n-[2-amino-5-(dimethylamino)-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8482137.png)
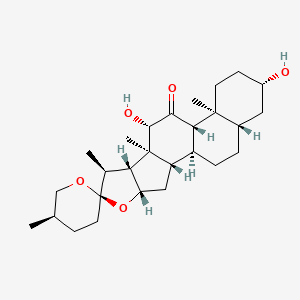
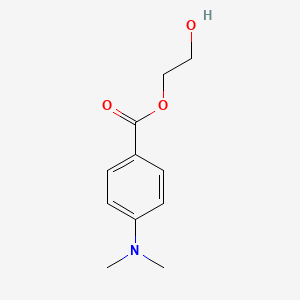
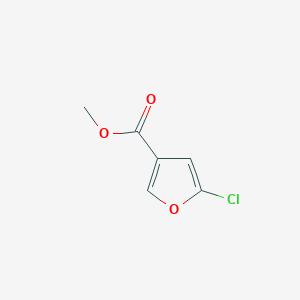
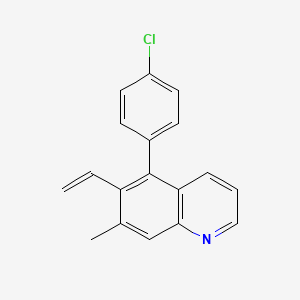
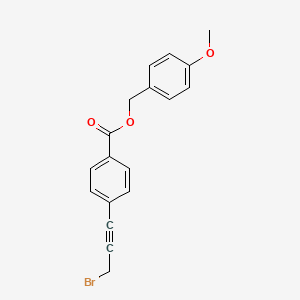
![Methyl [trans-4-(4-aminophenyl)cyclohexyl]acetate](/img/structure/B8482210.png)

